7-Chloronaphthalen-2-amine
Description
Contextual Significance of Halogenated Naphthylamines in Contemporary Organic Chemistry
Halogenation, the process of introducing halogen atoms into a molecule, is a cornerstone of synthetic organic chemistry. When applied to the naphthylamine framework, it significantly alters the electronic properties, reactivity, and steric profile of the parent compound. The introduction of a halogen, such as chlorine, can influence the molecule's lipophilicity and its ability to participate in hydrogen bonding and other non-covalent interactions. These modifications are crucial in the fields of medicinal chemistry and materials science. Halogenated organic compounds are integral to the synthesis of many pharmaceuticals, including antibiotics and anticancer agents, as well as specialized polymers and dyes.
The presence of a halogen atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, which are pivotal for constructing more complex molecular architectures. Therefore, halogenated naphthylamines like 7-Chloronaphthalen-2-amine are not just end-products but are often key intermediates in multi-step synthetic pathways, enabling the creation of novel and functional molecules.
Overview of Research Trajectories for Naphthalene-Based Amine Compounds
Research involving naphthalene-based amine compounds is diverse and has expanded significantly over the years. A primary focus has been in medicinal chemistry, where the naphthalene (B1677914) scaffold is recognized for its role in developing therapeutic agents. For example, derivatives of 2-aminonaphthalene are investigated for their potential as anticancer agents. Research has shown that modifications to the naphthalene-1,4-dione structure, including the introduction of different amine functionalities, can lead to compounds with notable cytotoxicity against cancer cell lines. researchgate.net Similarly, naphthalene derivatives are being explored for their antioxidant properties, with some synthetic analogues showing significant radical scavenging activity. scielo.br
In materials science, naphthalene-based amines are being synthesized and studied for their potential use in organic electronics. Their aromatic nature and the ability to form charge-transfer complexes make them suitable for applications in photovoltaic systems and as components of organic light-emitting diodes (OLEDs). The synthesis of derivatives through reactions like the Bucherer amination allows for the fine-tuning of their electronic and photophysical properties. acs.org
Furthermore, the unique reactivity of these compounds makes them valuable precursors for creating complex heterocyclic systems. For instance, 2-amino-1,4-naphthoquinone, a related structure, serves as a key starting material for building a variety of nitrogen-containing heterocyclic scaffolds with broad applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
7-chloronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIRBFSNTZALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633927 | |
| Record name | 7-Chloronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90799-47-6 | |
| Record name | 7-Chloronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 7 Chloronaphthalen 2 Amine
Nucleophilic Substitution Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group in 7-Chloronaphthalen-2-amine makes it a potent nucleophile, readily participating in reactions with various electrophiles. savemyexams.com This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.
Acylation Reactions of Naphthylamines
Acylation of naphthylamines, including this compound, is a fundamental transformation that leads to the formation of amide derivatives. These reactions typically involve the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. For instance, the acylation of 2-naphthol (B1666908) and its derivatives, like 7-chloro-2-naphthol, has been documented. google.com Symmetrical and unsymmetrical 3-halo- or 3-methoxy-substituted 2-dibenzoylamino-1,4-naphthoquinone analogs have been synthesized through the sodium hydride-promoted bis-acylation of the corresponding 2-amino-1,4-naphthoquinones. researchgate.net
A notable application of this reactivity is in the synthesis of precursors for more complex molecules. For example, the acylation of 2-methoxynaphthalene (B124790) has been achieved using acetyl chloride in nitrobenzene. google.com While specific examples detailing the acylation of this compound are not extensively reported in the provided results, the general reactivity of naphthylamines suggests that it would readily undergo acylation under standard conditions.
Propargylation and Alkylation Reactions
The nucleophilic nature of the amine in this compound also allows for propargylation and other alkylation reactions. These reactions introduce alkynyl or alkyl groups onto the nitrogen atom, further expanding the molecular diversity of its derivatives. While direct examples of propargylation of this compound are not explicitly detailed, the synthesis of 2'-alkynyl substituted halostyrenes, which can lead to naphthalene (B1677914) derivatives, highlights the utility of alkynyl moieties in this area of chemistry. google.com
Alkylation of amines can sometimes lead to multiple substitutions, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.comlibretexts.org To control the extent of alkylation and favor the formation of the desired product, reaction conditions such as the stoichiometry of the reactants and the nature of the alkylating agent must be carefully controlled. savemyexams.com Palladium-catalyzed asymmetric allylic alkylation of various nucleophiles, including amines, represents a sophisticated method for controlled alkylation. science.gov
Formation of Functionalized Amine Derivatives
The amine group of this compound serves as a key handle for the synthesis of a wide array of functionalized derivatives. These derivatives are often intermediates in the preparation of more complex molecules with specific applications.
One significant derivatization pathway involves the transformation of the amino group into other functionalities. For example, in a multi-step synthesis, the amino group of 6-amino-7-chloronaphthalen-2-ol was converted to a methoxy (B1213986) group via a diazonium salt intermediate. samipubco.com This transformation underscores the versatility of the amino group in accessing a broader range of substituted naphthalenes.
Furthermore, the amine can be incorporated into larger molecular frameworks. For instance, the synthesis of highly functionalized pyrrole (B145914) derivatives can be achieved through a four-component reaction involving two primary amines, diketene, and nitrostyrene. organic-chemistry.org This reaction proceeds through an enaminone intermediate, which is formed from the reaction of a primary amine with diketene. organic-chemistry.org
The synthesis of various amine derivatives is crucial for developing new materials and biologically active compounds. researchgate.net For example, tertiary and quaternary amine derivatives have been synthesized from wood resin and evaluated as chiral NMR solvating agents. mdpi.com
| Reaction Type | Reactants | Products | Key Features |
| Diazonium Salt Formation and Substitution | 6-amino-7-chloronaphthalen-2-ol, Nitric acid sodium salt, MeOH, Ethanoic acid | 6-methoxy-7-chloronaphthalen-2-ol | Novel method to substitute an amino group with a methoxy group. samipubco.com |
| Pyrrole Synthesis (Four-Component) | Primary amines, Diketene, Nitrostyrene | Functionalized pyrrole derivatives | One-pot synthesis under neutral conditions. organic-chemistry.org |
| Tertiary and Quaternary Amine Synthesis | (+)-dehydroabietylamine, Formaldehyde, Formic acid, Alkyl halide | Chiral tertiary and quaternary amine solvating agents | Two-step synthesis involving reductive amination and quaternization. mdpi.com |
Reactions Involving the Chlorinated Naphthalene Core
The chlorine atom on the naphthalene ring of this compound introduces another site for chemical modification, primarily through reactions that either leverage the directing effects of the halogen or involve its displacement in cross-coupling reactions.
Halogen-Directed Functionalization
The presence of a halogen atom on an aromatic ring can influence the regioselectivity of subsequent electrophilic substitution reactions. While specific studies on the halogen-directed functionalization of this compound are not detailed in the provided search results, the principles of halogen bonding and directed C-H activation are relevant. Halogen atoms can act as Lewis acids, forming directed interactions that can guide the approach of reagents. acs.org
In a broader context, transition-metal-catalyzed C-H bond functionalization, often guided by directing groups, has become a powerful tool for the regioselective introduction of functional groups onto aromatic systems, including naphthalenes. researchgate.net For instance, methods for the remote selective C-H bromination and C5-chlorination of (1-naphthalenyl)phosphines have been developed, with the resulting halogenated compounds being useful for further cross-coupling reactions. researchgate.net
Cross-Coupling Reactions
The chlorine atom of this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. google.com
The Suzuki, Stille, and Hiyama-Denmark reactions are examples of cross-coupling methods that can utilize aryl halides. uwindsor.ca The Chan-Lam coupling, another important reaction, allows for the formation of aryl carbon-heteroatom bonds by coupling boronic acids with N-H or O-H containing compounds in the presence of a copper catalyst. organic-chemistry.org
A significant application of cross-coupling reactions is the Buchwald-Hartwig amination, which forms C-N bonds. This reaction has been used to couple aryl chlorides with various amines, including diphenylamine, using a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.org While a specific example with this compound is not provided, 2-chloronaphthalene (B1664065) has been successfully coupled with diphenylamine. rsc.org
The development of new ligands has been crucial for expanding the scope and efficiency of these cross-coupling reactions, allowing for the use of challenging substrates like heteroaryl halides. rsc.org
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Aryl halide, Arylboronic acid | Palladium catalyst, Base | Biaryl compound |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Phosphine ligand, Base | Arylamine |
| Chan-Lam Coupling | Arylboronic acid, N-H or O-H compound | Copper catalyst | Aryl-heteroatom compound |
| Sonogashira Coupling | Aryl halide, Terminal alkyne | Palladium catalyst, Copper(I) salt, Amine | Arylalkyne uwindsor.ca |
Oxidative and Reductive Transformations of the Amine Group and Naphthalene Moiety
The chemical behavior of this compound is characterized by the reactivity of its two main components: the aromatic amine group and the chlorinated naphthalene ring system. Transformations can be targeted at the amine functionality, the aromatic core, or both.
Oxidative Transformations:
The amine group and the naphthalene ring of naphthylamines are susceptible to oxidation under various conditions. For the parent compound, 2-naphthylamine (B18577), oxidation with reagents like hypochlorite (B82951) or lead dioxide can lead to the formation of dimeric structures such as dibenzophenazine. chemicalbook.com In air, especially in the presence of UV light, 2-naphthylamine undergoes oxidation, resulting in a characteristic reddish-purple discoloration. chemicalbook.comwikipedia.org
In biological systems, aromatic amines like 2-naphthylamine undergo metabolic oxidation. This involves N-oxidation, catalyzed by cytochrome P450 enzymes (specifically CYP1A2), to form N-hydroxy intermediates. iarc.friarc.fr These intermediates can then undergo further ring oxidation or rearrangement to produce hydroxylated derivatives, such as 2-amino-1-naphthol. iarc.frnih.gov This bio-activation pathway is a key step in its metabolic processing. nih.govnih.gov
The naphthalene moiety itself can be oxidized. For instance, the oxidation of 2-naphthylamine can yield ortho-carboxy-hydrocinnamic acid, indicating the cleavage of the aromatic ring system. wikipedia.org
Reductive Transformations:
The reduction of the naphthalene ring in 2-naphthylamine derivatives can be achieved using strong reducing agents. Catalytic hydrogenation or reduction with sodium in amyl alcohol typically leads to the saturation of one of the aromatic rings, yielding aminotetralin derivatives. chemicalbook.com For example, the reduction of 2-naphthylamine produces tetrahydro-2-naphthylamine. wikipedia.org
The synthesis of chlorinated naphthylamines can also involve reductive steps. For example, the reduction of 1-chloro-6-nitro-2-acetamidonaphthalene is a key step in producing the corresponding amino compound, which is a structural isomer of this compound. rsc.org Similarly, the reduction of nitrated phenylnaphthalenes using reagents like stannous chloride in hydrochloric acid has been shown to produce chloro-substituted naphthylamines. rsc.org
The following table summarizes key oxidative and reductive transformations reported for 2-naphthylamine and related compounds.
| Transformation Type | Reactant/Substrate | Reagent(s)/Conditions | Product(s) | Reference(s) |
| Oxidation | 2-Naphthylamine | Hypochlorite, Lead dioxide | Dibenzophenazine | chemicalbook.com |
| Oxidation | 2-Naphthylamine | Air, UV light | Reddish-colored oxidation products | chemicalbook.comwikipedia.org |
| Oxidation (Metabolic) | 2-Naphthylamine | Cytochrome P450 enzymes | N-hydroxy-2-naphthylamine, 2-Amino-1-naphthol | iarc.friarc.frnih.gov |
| Oxidation | 2-Naphthylamine | Oxidizing agents | ortho-Carboxy-hydrocinnamic acid | wikipedia.org |
| Reduction | 2-Naphthylamine | Sodium/Amyl alcohol or Catalytic Hydrogenation | Tetrahydro-2-naphthylamine | chemicalbook.comwikipedia.org |
| Reduction | 1-Chloro-6-nitro-2-acetamidonaphthalene | Reducing agent | 1-Chloro-6-amino-2-acetamidonaphthalene | rsc.org |
Mechanistic Investigations of Reaction Pathways
The mechanisms governing the transformations of naphthylamines are of significant interest, particularly in the context of metabolic activation and chemical synthesis.
Metabolic Activation Mechanism:
The primary mechanism for the biological oxidation of 2-naphthylamine has been studied extensively. The process is initiated by N-hydroxylation, a reaction catalyzed by hepatic cytochrome P450 monooxygenases. iarc.frnih.gov The resulting N-hydroxyarylamine is an electrophilic intermediate. nih.gov This intermediate can be further activated through O-esterification (e.g., sulfation or glucuronidation). These reactive esters can then form covalent adducts with DNA, a process believed to be central to the compound's biological activity. nih.govnih.gov
Alternatively, the N-hydroxylated intermediate can rearrange to form ring-hydroxylated metabolites like 2-amino-1-naphthol. iarc.frnih.gov In tissues like the bladder, peroxidative enzymes such as prostaglandin (B15479496) H synthase can also contribute to the oxidation and activation of the amine, forming an arene oxide intermediate. iarc.frnih.gov
Synthetic Reaction Mechanisms:
In synthetic chemistry, the substitution patterns on the naphthalene ring are dictated by the reaction conditions. For 2-naphthylamine, electrophilic substitution reactions like halogenation typically occur at the C1 position, ortho to the activating amino group. chemicalbook.com However, if the amino group is protonated by carrying out the reaction in a strong acid, it becomes a deactivating, meta-directing group. Under these acidic conditions, electrophiles will preferentially add to the other ring at the C5 and C8 positions. chemicalbook.com
The synthesis of complex heterocyclic structures like azafluoranthenes can be achieved from precursors derived from naphthylamines. For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of diynes with nitriles have been proposed to proceed through a mechanism involving the initial formation of a cobaltacyclopentadiene intermediate. This is followed by the coordination and insertion of the nitrile, leading to a cobalt-azacycloheptatriene species, which then undergoes reductive elimination to yield the final azafluoranthene product and regenerate the active cobalt catalyst. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 7 Chloronaphthalen 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be determined.
Proton NMR spectroscopy of 7-Chloronaphthalen-2-amine reveals distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the chlorine atom. Typically, aromatic protons resonate in the range of 6.0-9.5 ppm. pdx.edu The protons on the naphthalene (B1677914) ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. uniurb.it The amine protons (-NH₂) usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. libretexts.org The addition of D₂O would cause the amine proton signal to disappear, confirming its identity. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 | ~6.9 | d |
| H3 | ~7.1 | d |
| H4 | ~7.6 | d |
| H5 | ~7.7 | d |
| H6 | ~7.3 | dd |
| H8 | ~7.8 | s |
Note: This is a predicted data table. Actual experimental values may vary.
In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives a distinct signal. The chemical shifts are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu The carbon atoms attached to the chlorine and amino groups will be significantly affected. The carbon bearing the chlorine atom (C7) will be deshielded, resulting in a downfield shift. Conversely, the carbon attached to the amino group (C2) will be shielded, leading to an upfield shift relative to unsubstituted naphthalene. Aromatic carbons generally appear in the 125-150 ppm range. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~110 |
| C2 | ~145 |
| C3 | ~120 |
| C4 | ~128 |
| C4a | ~127 |
| C5 | ~126 |
| C6 | ~129 |
| C7 | ~132 |
| C8 | ~125 |
Note: This is a predicted data table. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the naphthalene ring system. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. ipb.pt
Carbon (¹³C) NMR
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. uniurb.it For this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the molecule. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. future4200.com
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the chlorine atom or the amino group, as well as cleavage of the naphthalene ring. The presence of an odd number of nitrogen atoms results in a molecular ion with an odd mass-to-charge ratio, a principle known as the nitrogen rule. libretexts.orgmiamioh.edu Alpha-cleavage, a common fragmentation pathway for amines, involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. scispace.com This precision allows for the determination of the exact elemental composition of the molecule and its fragments. For this compound (C₁₀H₈ClN), HRMS can unequivocally confirm the molecular formula by matching the measured mass to the calculated theoretical mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. researchgate.netnih.gov
For this compound, the IR spectrum would exhibit characteristic absorption bands:
N-H Stretching: As a primary amine, it will show two distinct bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com
N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The stretching of the aromatic C-N bond typically appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com
C-Cl Stretching: The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The spectrum will also show absorptions characteristic of the aromatic naphthalene ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 |
| Amine (N-H) | Bend | 1650 - 1580 |
| Aromatic C-N | Stretch | 1335 - 1250 |
| C-Cl | Stretch | 800 - 600 |
| Aromatic C-H | Stretch | > 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated systems like this compound. The naphthalene core, with its extended π-system, and the amino group, acting as an auxochrome, give rise to characteristic electronic transitions when the molecule absorbs UV-Vis radiation.
The absorption spectra of naphthalene derivatives typically exhibit multiple bands corresponding to π–π* transitions within the aromatic rings. acs.org The presence of the amino (-NH₂) and chloro (-Cl) substituents modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The amino group's lone pair of electrons can participate in resonance with the naphthalene ring (an n–π* transition), often resulting in a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene.
In studies of related naphthalene derivatives, distinct absorption bands are observed. For instance, derivatives of 6-amino-7-chloronaphthalen-2-ol, a closely related precursor, show absorption maxima in the ultraviolet region. jmchemsci.comjmchemsci.com A fused coumarin (B35378) derivative synthesized from this precursor exhibited a λ_max value of 345 nm in ethanol (B145695). jmchemsci.com Similarly, other complex derivatives show strong absorption, with some exhibiting fluorescence, indicating the molecule's ability to absorb and re-emit light at a longer wavelength. researchgate.net For this compound, one would anticipate strong absorptions related to the π-system of the naphthalene rings, modulated by the electronic effects of the chloro and amine substituents.
Table 1: Representative UV-Vis Absorption Data for Naphthalene Derivatives
| Compound/Derivative Class | Solvent | λ_max (nm) | Transition Type (Assignment) |
| Naphthalene | Ethanol | 221, 275, 312 | π–π |
| Naphthalen-2-amine | Ethanol | 238, 283, 341 | π–π and n–π |
| Fused Coumarin from 6-amino-7-chloronaphthalen-2-ol | Ethanol | 345 | π–π / Intramolecular Charge Transfer (ICT) |
| Silafluorene-Cored Naphthalene Derivatives | Dichloromethane (B109758) | ~330, 430-460 | π–π* and ICT |
Note: Data is illustrative and based on typical values for the compound classes.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. Various chromatographic techniques are employed, each leveraging different principles of separation.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring reaction progress and assessing the purity of a sample. globalresearchonline.netijrti.org The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). iitg.ac.in
For the analysis of an aromatic amine like this compound, a silica gel plate is commonly used as the stationary phase. The compound is spotted on the baseline of the plate, which is then placed in a chamber containing a suitable mobile phase. wisc.edu As the solvent moves up the plate by capillary action, more polar compounds, which bind more strongly to the polar silica gel, travel a shorter distance, while less polar compounds travel further. wisc.edu
Since amino acids and many amines are colorless, visualization is required after the separation. globalresearchonline.net Common visualization techniques include:
UV Light: If the compound is UV-active, it will appear as a dark spot on a fluorescent TLC plate under UV illumination.
Iodine Vapor: The plate is placed in a chamber with iodine crystals; iodine adsorbs onto the spots of organic compounds, making them visible as brown stains. iitg.ac.inictsl.net
Ninhydrin Spray: This reagent reacts specifically with primary and secondary amines to produce a characteristic purple or yellow-colored product known as Ruhemann's purple, making it highly suitable for detecting this compound. iitg.ac.in
The position of the spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org The Rf value is dependent on the specific TLC system (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a standard.
Table 2: Example TLC System and Illustrative Rf Values
| Compound | Stationary Phase | Mobile Phase | Rf Value (Illustrative) |
| Naphthalen-2-amine | Silica Gel | Ethyl Acetate/Hexane (1:4) | 0.35 |
| This compound | Silica Gel | Ethyl Acetate/Hexane (1:4) | 0.40 |
| N-(5-chlorothiazol-2-yl)acetamide | Silica Gel | Ethyl Acetate/Petroleum Ether (1:1) | 0.38 rsc.org |
Note: Rf values are highly system-dependent and provided for illustration only.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound with high resolution and sensitivity. d-nb.info Reversed-phase HPLC is the most common mode for analyzing moderately polar compounds like aromatic amines.
In a typical setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18- or C8-bonded silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer, is pumped through the column. researchgate.net Separation occurs based on the partitioning of the analyte between the stationary and mobile phases. Less polar compounds are retained longer on the column, resulting in longer retention times.
Several detection methods can be coupled with HPLC:
UV-Visible/Diode Array Detector (DAD): This is the most common detector for aromatic compounds. It measures the absorbance of the eluate at one or more wavelengths. A DAD can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment. nih.gov
Electrochemical Detector (ECD): For electroactive species like aromatic amines, ECD offers very high sensitivity and selectivity. researchgate.net
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
Method validation for HPLC analysis of biogenic amines has shown excellent linearity, with correlation coefficients (R²) often exceeding 0.999. nih.gov
Table 3: Typical HPLC Conditions for Analysis of Naphthalene Amines
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 2.3) researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |
| Detection | UV at 285 nm researchgate.net or Electrochemical Detection researchgate.net |
| Column Temperature | Room Temperature or controlled (e.g., 30 °C) |
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a premier technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated naphthalenes. researchgate.net While primary amines can sometimes exhibit poor peak shape due to their polarity, GC analysis is feasible, often after derivatization to increase volatility and improve chromatographic behavior.
The separation in GC is achieved in a long, thin capillary column coated with a stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) like DB-5). The sample is vaporized in a hot injector and carried through the column by an inert carrier gas (e.g., helium or hydrogen). hpst.cz Separation is based on the compound's boiling point and its interaction with the stationary phase.
GC-MS analysis provides both retention time data (from the GC) and mass spectral data (from the MS). The mass spectrum, which shows the fragmentation pattern of the molecule upon electron impact ionization, serves as a molecular fingerprint, allowing for unambiguous identification. researchgate.netinchem.org This technique is widely used in environmental analysis to detect and quantify trace levels of polychlorinated naphthalenes (PCNs) in various matrices. epa.gov
Table 4: Example GC-MS Parameters for Chlorinated Naphthalene Analysis
| Parameter | Condition |
| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen at ~1.2 mL/min shimadzu.com |
| Injector Temperature | 275 °C shimadzu.com |
| Oven Program | Temperature gradient, e.g., 60 °C hold for 2 min, then ramp to 300 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
High-Performance Liquid Chromatography (HPLC)
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure compound. This experimental data is compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and support its structural identification.
For this compound, the molecular formula is C₁₀H₈ClN. The theoretical elemental composition is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u). The results of an elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values for a sample to be considered pure. This analysis provides critical evidence of a compound's identity and purity, complementing data from spectroscopic and chromatographic methods. mdpi.com
Table 5: Theoretical Elemental Composition of this compound (C₁₀H₈ClN)
| Element | Symbol | Atomic Weight (u) | Atoms in Formula | Total Mass (u) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.110 | 67.62% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.54% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.96% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.89% |
| Total | 177.634 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, torsion angles, and the arrangement of molecules within the crystal lattice (crystal packing).
To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted and exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the repeating unit cell can be calculated, from which the atomic positions can be determined. nih.gov
While the specific crystal structure of this compound is not publicly documented, analyses of closely related derivatives provide insight into the structural features that would be expected. For example, the crystal structure of a derivative of 6-chloronaphthalene revealed how the molecule binds within a protein active site, confirming its conformation. nih.gov Studies on other aminonaphthoquinones and naphthalen-2-amine derivatives have detailed their crystal systems, space groups, and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing. iucr.orgajol.info
Table 6: Illustrative Crystallographic Data from a Related Chloronaphthalene Derivative
| Parameter | Example Value (from 2-(3,5-Dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione) ajol.info |
| Chemical Formula | C₁₈H₁₄ClNO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.0016 Å, b = 7.7937 Å, c = 15.6218 Å |
| α = 90°, β = 97.238°, γ = 90° | |
| Volume (V) | 782.44 ų |
| Molecules per Unit Cell (Z) | 2 |
| Key Structural Features | Torsion angles between the two cyclic fragments, intermolecular hydrogen bonding. |
Note: This data is from a related but different molecule and serves to illustrate the type of information obtained from an X-ray crystallography experiment.
Computational Chemistry and Theoretical Modeling of 7 Chloronaphthalen 2 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cnr.itarxiv.org It is a popular and versatile method in computational chemistry. arxiv.org
DFT calculations are instrumental in elucidating the electronic structure of 7-Chloronaphthalen-2-amine. These calculations can determine the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalijar.comresearchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. journalijar.com A smaller gap suggests that the molecule is more likely to be reactive. journalijar.com
Theoretical studies on similar aromatic amines and chloro-substituted naphthalenes have shown that the presence of both an electron-donating amine group and an electron-withdrawing chlorine atom can significantly influence the electronic distribution across the naphthalene (B1677914) ring system. researchgate.net
Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a primary step in computational analysis. cnr.it Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the this compound molecule. researchgate.netmdpi.com
This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties. cnr.it The optimized geometry provides a realistic model for further calculations, such as vibrational frequencies and molecular docking simulations. cnr.it
Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.38 Å |
| N-H Bond Length | ~1.01 Å |
| C-C Bond Lengths (Aromatic) | ~1.39 - 1.42 Å |
| C-N-H Bond Angle | ~115° |
| Dihedral Angle (N-C-C-Cl) | Varies with conformation |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and should be confirmed by specific calculations for this compound.
A suite of quantum chemical parameters can be calculated using DFT to describe the global and local reactivity of this compound. scirp.org These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. scirp.org
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack on the molecule. scm.com The Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the molecule changes. scm.com For this compound, this analysis would identify which atoms are most susceptible to reaction.
Energy Gap (HOMO-LUMO gap): As mentioned, this is a measure of the molecule's excitability and chemical stability. journalijar.com
Ionization Energy (IE): The energy required to remove an electron from the molecule, approximated as -E(HOMO).
Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated as -E(LUMO).
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (IE - EA) / 2.
Global Softness (S): The reciprocal of global hardness (1/η), indicating the molecule's capacity to receive electrons.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (IE + EA) / 2.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as μ²/2η where μ is the electronic chemical potential.
Table 2: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 |
| LUMO Energy | -0.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Energy (I) | 5.5 |
| Electron Affinity (A) | 0.8 |
| Global Hardness (η) | 2.35 |
| Global Softness (S) | 0.43 |
| Electronegativity (χ) | 3.15 |
| Electrophilicity Index (ω) | 2.11 |
Note: These are hypothetical values and would need to be determined through specific DFT calculations for this compound.
Molecular Geometry Optimization
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. dlsu.edu.ph
In a molecular docking study, the this compound molecule (the ligand) would be placed into the binding site of a target protein. The simulation would then explore various binding poses and score them based on their binding affinity. This analysis reveals key interactions such as:
Hydrogen Bonds: The amine group of this compound can act as a hydrogen bond donor, and the nitrogen and chlorine atoms can act as acceptors. nih.gov
Hydrophobic Interactions: The naphthalene ring system provides a large hydrophobic surface that can interact with nonpolar residues in the protein's binding pocket. nih.gov
Pi-Pi Stacking: The aromatic naphthalene rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
Studies on related compounds have shown that these types of interactions are crucial for the biological activity of many small molecules. nih.govmdpi.com
During a docking simulation, the conformational flexibility of the ligand is often considered. plos.org For this compound, this would involve the rotation around the C-N bond, which would alter the orientation of the amine group relative to the naphthalene ring. The simulation explores different conformations of the ligand to find the one that best fits the binding site of the target protein. dlsu.edu.ph The analysis of these conformations helps to understand the structural requirements for binding and can guide the design of more potent and selective inhibitors. nih.gov
Ligand-Target Interaction Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. derpharmachemica.com These models are fundamental in fields like drug discovery and environmental risk assessment, allowing for the prediction of a molecule's effects without the need for synthesis and testing. researchgate.net For this compound, QSAR models can predict properties such as toxicity, biodegradability, and bioaccumulation potential based on its structural features.
The development of a QSAR model involves calculating a set of numerical parameters, known as molecular descriptors, which quantify different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical (3D), and quantum-chemical. For aromatic amines like this compound, relevant descriptors often include:
Log Kₒw (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule.
Dipole Moment: Measures the polarity of the molecule.
HOMO/LUMO Energies (Highest Occupied/Lowest Unoccupied Molecular Orbital): These quantum-chemical descriptors relate to the molecule's ability to donate or accept electrons, influencing its reactivity. derpharmachemica.com
Molar Refractivity: Relates to the volume of the molecule and its polarizability. derpharmachemica.com
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, which correlates with drug transport properties. derpharmachemica.com
Once calculated, these descriptors are used as independent variables in statistical methods, such as Partial Least Squares (PLS) regression, to build a model that correlates them with a known dependent variable (the activity or property of interest). The predictive power of QSAR models is validated using external test sets of compounds and statistical metrics like the squared correlation coefficient (R²) and Root-Mean Square Error (RMSE). scispace.com While specific QSAR models exclusively for this compound are not prevalent in public literature, models for classes of compounds like halogenated aromatics and naphthalenes serve as a strong foundation for predicting its behavior. derpharmachemica.com
Table 1: Common Molecular Descriptors in QSAR Studies for Aromatic Amines
| Descriptor Category | Descriptor Name | Description | Relevance to this compound |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences susceptibility to electrophilic attack and oxidation reactions. |
| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Affects interactions with biological nucleophiles and reduction potential. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Governs solubility in polar solvents and electrostatic interactions with receptors. |
| Steric/Topological | Molar Refractivity (MR) | A measure of the molar volume and polarizability of the molecule. | Influences how the molecule fits into a binding site or receptor. |
| Hydrophobicity | Log Kₒw | The logarithm of the octanol-water partition coefficient. | Key predictor of bioaccumulation, membrane permeability, and aquatic toxicity. |
| Quantum-Chemical | Atomic Charges | Distribution of electron density across the molecule. | Determines sites for electrostatic interactions and reactivity. |
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, predicting the feasibility of synthetic pathways, and understanding reactivity. scirp.org For this compound, theoretical methods like Density Functional Theory (DFT) can be used to model reaction coordinates, map energy profiles, and identify the structures of intermediates and transition states. rsc.orgresearchgate.net
A key application is the study of reactions involving the amine group or the aromatic system. For instance, the mechanism of electrophilic aromatic substitution or N-chlorination can be computationally investigated. rsc.orgresearchgate.net The process involves:
Geometry Optimization: Calculating the lowest-energy structures for reactants, products, and any proposed intermediates and transition states. scirp.org
Frequency Calculations: These calculations confirm that reactant and product structures are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency), corresponding to the motion along the reaction coordinate.
Computational studies on similar amine reactions show that solvent effects can be crucial in determining the favored reaction mechanism. rsc.org For example, in the gas phase, N-hydroxylation of an amine might be favored, but in an aqueous environment, N-chlorination can become the kinetically preferred pathway due to differential solvation of the transition states. rsc.org The inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental energy barriers. rsc.org By calculating the energy profile for a potential reaction of this compound, chemists can predict reaction rates and identify the most likely product, guiding synthetic efforts. scirp.org
Table 2: Hypothetical Energy Profile for an Electrophilic Aromatic Substitution on this compound
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |
| 1 | Reactants (this compound + E⁺) | 0.0 | Starting materials in their ground state. |
| 2 | Transition State 1 (TS1) | +15.5 | The energy barrier for the initial attack of the electrophile (E⁺) on the naphthalene ring. |
| 3 | Intermediate (Arenium Ion) | +5.2 | A resonance-stabilized carbocation intermediate formed after the electrophilic attack. |
| 4 | Transition State 2 (TS2) | +8.7 | The energy barrier for the removal of a proton to restore aromaticity. |
| 5 | Products (Substituted Product + H⁺) | -10.0 | The final, more stable substituted product. |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Theoretical calculations are extensively used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. researchgate.net By comparing calculated spectra with experimental data, the proposed structure of a molecule like this compound can be confirmed.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is commonly implemented within a DFT framework. researchgate.netnih.gov The process typically involves optimizing the molecular geometry and then performing a single-point energy calculation to determine the NMR shielding tensors. nih.gov Functionals like B3LYP and basis sets such as 6-311++G(d,p) are frequently employed for this purpose. researchgate.net Calculated chemical shifts often show a strong linear correlation with experimental values, although absolute values may differ slightly. nih.govmdpi.com These calculations are invaluable for assigning specific resonances in a complex spectrum and for distinguishing between potential isomers. ruc.dk
Infrared (IR) Frequencies: Computational methods can also predict the vibrational frequencies that correspond to absorption bands in an IR spectrum. mdpi.com Following geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. Predicted IR spectra can help identify characteristic functional group vibrations, such as the N-H stretches of the amine group and the C-Cl stretch in this compound. researchgate.net
Table 3: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Shift (GIAO/DFT) | Hypothetical Experimental ¹³C Shift | Predicted ¹H Shift (GIAO/DFT) | Hypothetical Experimental ¹H Shift |
| C1 | 110.1 | 109.5 | 7.15 | 7.10 |
| C2 | 145.2 | 144.8 | - | - |
| C3 | 119.5 | 118.9 | 7.28 | 7.24 |
| C4 | 128.9 | 128.4 | 7.75 | 7.71 |
| C4a | 127.3 | 126.8 | - | - |
| C5 | 126.8 | 126.2 | 7.68 | 7.63 |
| C6 | 125.1 | 124.6 | 7.40 | 7.35 |
| C7 | 132.5 | 132.0 | - | - |
| C8 | 129.8 | 129.3 | 7.85 | 7.80 |
| C8a | 135.0 | 134.5 | - | - |
| NH₂ | - | - | 4.10 | 4.05 |
Note: Predicted values are illustrative and depend on the specific level of theory (functional/basis set) and solvent model used.
Table 4: Predicted IR Frequencies and Vibrational Mode Assignments for this compound
| Predicted Frequency (cm⁻¹, scaled) | Intensity | Vibrational Mode Assignment |
| 3450 | Medium | N-H Asymmetric Stretch |
| 3365 | Medium | N-H Symmetric Stretch |
| 3060 | Weak | Aromatic C-H Stretch |
| 1625 | Strong | N-H Scissoring / C=C Stretch |
| 1580 | Strong | Aromatic C=C Ring Stretch |
| 1470 | Medium | Aromatic C=C Ring Stretch |
| 1260 | Strong | C-N Stretch |
| 880 | Strong | C-H Out-of-plane Bending |
| 750 | Medium | C-Cl Stretch |
Applications in Chemical Science and Materials Research
Role in the Synthesis of Advanced Organic Materials
The aromatic and electron-donating nature of the aminonaphthalene scaffold is fundamental to its use in creating novel organic materials with tailored optoelectronic properties.
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. wiley-vch.de This phenomenon is central to applications like smart windows, electronic paper, and low-power displays. wiley-vch.defrontiersin.orgmdpi.com Conjugated polymers, particularly those containing aromatic amine units, are a major class of organic electrochromic materials. frontiersin.orgntu.edu.tw
While direct studies on polymers synthesized exclusively from 7-Chloronaphthalen-2-amine are not extensively documented, its structure is highly relevant. Aromatic amines and naphthalene (B1677914) derivatives are common building blocks for electrochromic polymers. acs.orgrsc.org The amine group can be polymerized through electrochemical or chemical methods to form a conjugated backbone. frontiersin.org The naphthalene ring system contributes to the polymer's electronic structure, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn dictate the material's color and redox potentials. nih.gov
Polymers based on similar structures, like triphenylamine (B166846) and carbazole, exhibit multi-colored electrochromic behavior, switching between transparent, neutral states and colored, oxidized states (e.g., green, blue, or black). mdpi.comntu.edu.twmdpi.com The incorporation of monomers like this compound into a polymer chain would be expected to yield materials with distinct electrochromic characteristics. The chlorine atom can further modify the electronic properties through inductive effects, potentially fine-tuning the band gap and color states of the resulting polymer. Research on naphthalenediimide-based polymers has demonstrated reversible color changes from yellow to green or red-brown, with good stability over hundreds of cycles. mdpi.com
Table 1: Electrochromic Properties of Representative Aromatic Amine and Naphthalene-Based Polymers This table presents data from related compounds to illustrate the typical performance of materials in this class.
| Polymer Type | Neutral State Color | Oxidized State Color | Optical Contrast (ΔT%) | Switching Time (s) | Reference |
|---|---|---|---|---|---|
| Poly(amine-amide-imide)s | Yellow | Green | 78% at 768 nm | Not Specified | ntu.edu.tw |
| Naphthalenediimide-Styrene Polymer | Slightly Yellow | Green / Brown-Red | ~50% | Coloration: 18s, Bleaching: 6s | mdpi.com |
| Poly(2,5-dithienylpyrrole) Derivative | Yellow-Orange | Gray / Blue | 75% at 435 nm | 2.5s | researchgate.net |
| Electropolymerized Poly(amide-amine) | Colorless | Green / Blue | 33% at 550 nm | 7.1s | mdpi.com |
In OLED technology, hole-transport materials (HTMs) are crucial for efficiently injecting positive charge carriers (holes) from the anode into the emissive layer. mdpi.com Triarylamines are among the most successful and widely used classes of HTMs due to their suitable electronic properties and morphological stability. mdpi.comresearchgate.net
This compound serves as a key primary amine precursor for the synthesis of these advanced triarylamine derivatives. Through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the primary amine group can be reacted with various aryl halides to construct complex, non-planar triarylamine structures. rsc.org This molecular architecture is effective at transporting holes while also preventing crystallization, which is detrimental to device performance.
The HOMO energy level of an HTM is a critical parameter, as it must align with the work function of the anode and the HOMO of the emissive layer to ensure efficient charge injection. The typical HOMO levels for effective HTMs are in the range of -5.0 to -5.4 eV. dyenamo.sersc.org The naphthalene core of this compound provides a rigid and electronically favorable scaffold that can be chemically modified to tune these energy levels precisely. The chlorine substituent can further adjust the electronic landscape of the final molecule.
Table 2: Properties of Common Small-Molecule Hole-Transport Materials This table showcases benchmark materials to provide context for the properties targeted in the design of new HTMs derived from precursors like this compound.
| HTM Acronym | Full Name | HOMO Level (eV) | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|
| NPB | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | -5.1 to -5.3 | ~10⁻⁴ | mdpi.com |
| TPD | N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine | -5.1 to -5.3 | ~10⁻³ | mdpi.com |
| TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane | -5.3 to -5.4 | 1.0 x 10⁻² | mdpi.com |
| PTAA | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | -5.20 | 1.0 x 10⁻³ | dyenamo.se |
Electrochromic Materials
Applications in Catalysis
The amine functionality and aromatic structure of this compound make it relevant in the field of catalysis, both as a component in ligand synthesis and as a substrate in important chemical transformations.
The efficiency, selectivity, and scope of metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, are heavily dependent on the structure of the supporting ligands. abcr.comwikipedia.org These ligands coordinate to the metal center, modifying its steric and electronic environment to facilitate the catalytic cycle. uwindsor.ca
Amines are frequently incorporated into ligand scaffolds to serve as coordinating atoms or to influence the ligand's electronic properties through donation into an aromatic system. While specific ligands derived directly from this compound are not widely reported, its parent structure, 2-aminonaphthalene, is a known building block for important chiral ligands, such as IAN (isoquinoline-aminonaphthalene) amines, used in asymmetric catalysis.
The general principle involves using the amine group as an anchor or a modifiable site to build larger, often chelating, structures. For instance, in many modern phosphine (B1218219) ligands used for Buchwald-Hartwig amination, electron-rich aryl groups are attached to the phosphorus atom. wikipedia.org A 7-chloronaphthalene moiety, if incorporated into such a ligand, would offer a unique combination of steric bulk and electronic character derived from the chloro-substituent, potentially leading to novel catalytic activity or selectivity.
This compound is a valuable substrate for N-arylation reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. libretexts.org In this context, this compound acts as the nitrogen-based nucleophile that couples with an aryl halide or triflate.
The reaction is typically catalyzed by a palladium complex supported by a phosphine ligand. The products of these reactions are diaryl- or triarylamines, which are themselves important intermediates. For example, coupling this compound with various aryl bromides or chlorides would yield a library of N-(7-chloronaphthalen-2-yl)arylamines, which could be further investigated for applications as OLED materials or in other functional systems. Studies on the amination of 2-chloronaphthalene (B1664065) demonstrate that such couplings are feasible and can proceed in good yields. rsc.orgnih.gov
Table 3: Representative Yields for Palladium-Catalyzed Amination of Aryl Chlorides This table shows typical yields for the coupling of various amines with aryl chlorides under Buchwald-Hartwig conditions, illustrating the general utility of this transformation for substrates like this compound.
| Aryl Chloride | Amine | Catalyst System (Ligand) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine | Ni(0) / SIPr·HCl | 97 | acs.org |
| 2-Chloronaphthalene | Diphenylamine | Pd₂(dba)₃ / P(t-Bu)₃ | 65 | rsc.org |
| 4-Chloroanisole | Aniline | Ni(0) / SIPr·HCl | 98 | acs.org |
| 1-Chloro-4-(trifluoromethyl)benzene | Aqueous Ammonia | Pd-precatalyst / KPhos | 92 | nih.gov |
| 2-Chloronaphthalene | Aqueous Ammonia | Pd-precatalyst / KPhos | 76 | nih.gov |
Ligand Design for Metal-Catalyzed Reactions
Corrosion Inhibition Studies
Corrosion is an electrochemical process that leads to the degradation of metals. Organic molecules, particularly those containing heteroatoms (like nitrogen, sulfur, or oxygen) and π-electrons, can act as effective corrosion inhibitors by adsorbing onto the metal surface. abechem.comresearchgate.net This adsorption forms a protective barrier that isolates the metal from the corrosive medium, such as an acidic solution. chemrevlett.com
Amines, and specifically aromatic amines like naphthalenamine derivatives, are known to be effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netrsc.org The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the naphthalene ring with the vacant d-orbitals of the iron atoms on the steel surface.
Studies on related compounds show that the inhibition efficiency (IE) typically increases with the concentration of the inhibitor. derpharmachemica.comiapchem.org Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to quantify this efficiency. ijcsi.pro Potentiodynamic polarization curves can determine whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). EIS measures the charge transfer resistance (Rct), which increases in the presence of an effective inhibitor film. abechem.com The adsorption of these inhibitors on the metal surface often follows established models like the Langmuir adsorption isotherm. researchgate.netugm.ac.id
While specific data for this compound is limited, research on similar structures provides strong evidence for its potential as a corrosion inhibitor. For example, studies on other substituted amines show high inhibition efficiencies, often exceeding 90%. rsc.orgiapchem.orgnih.gov
Table 4: Corrosion Inhibition Performance of Amine Derivatives on Mild Steel in 1 M HCl This table presents data from studies on related amine-based inhibitors to demonstrate the expected performance characteristics.
| Inhibitor | Concentration | Technique | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| 7-(ethylthiobenzimidazolyl) theophylline | 5 x 10⁻⁴ M | Weight Loss | 90.73% | iapchem.org |
| 2-{[(3-chlorophenyl)amino]methyl}phenol | 5 x 10⁻⁴ M | EIS | 90.23% | rsc.org |
| N-(4-aminobutyl)palmitamide | 0.5 mM | EIS | 91.5% | nih.gov |
| Pyrimidine Derivative (MMTPH) | 10⁻³ M | EIS | 96.7% | bohrium.com |
| Isoxazole Derivative (CPIM) | 600 ppm | EIS | 96.89% | chemrevlett.com |
Adsorption Mechanisms on Metal Surfaces
The efficacy of organic compounds as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. For a molecule like this compound, adsorption is expected to occur through a combination of physisorption and chemisorption mechanisms. rsc.org
The primary mechanisms of interaction include:
Interaction via the Amino (-NH₂) Group: The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron) on the surface. This donation process forms a coordinate covalent bond, a hallmark of chemisorption. researchgate.net Studies on various aromatic amines confirm that the amino group often serves as the primary anchor for adsorption. researchgate.net
Interaction via π-Electrons: The fused naphthalene rings constitute an electron-rich aromatic system. These π-electrons can interact with the charged metal surface, leading to adsorption. This interaction is particularly significant for achieving a high surface coverage, as the planar naphthalene structure can lie flat against the metal. rsc.orgampp.org
Electrostatic Adsorption: In acidic solutions, the amine group can become protonated (-NH₃⁺). This cation can then be electrostatically attracted to a metal surface that has become negatively charged through the specific adsorption of anions from the solution (e.g., Cl⁻ ions in a hydrochloric acid medium). ampp.org This synergistic effect, where anions first adsorb and then attract the organic cations, is a well-documented mechanism for enhanced inhibition. ampp.org
Influence of the Chloro (-Cl) Substituent: Halogen substituents can influence the adsorption process. The chlorine atom is an electron-withdrawing group, which can affect the electron density distribution across the naphthalene ring system and on the nitrogen atom, thereby modulating the strength of the adsorption. rsc.org
| Compound | Metal | Medium | Primary Adsorption Centers | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|
| Aniline | Mild Steel | HCl | Protonated Amine (Anilinium ion), π-electrons | Not Specified | ampp.org |
| 2,4-dimethyl aniline | N80 Steel | 15% HCl | Nitrogen atom, π-electrons of benzene (B151609) ring | Langmuir | asianpubs.org |
| 2-ethyl aniline | N80 Steel | 15% HCl | Nitrogen atom, π-electrons of benzene ring | Langmuir | asianpubs.org |
| Nitro-substituted aromatic amines | Mild Steel | H₂SO₄ | Oxygen atoms of nitro group | Langmuir | ampp.org |
Quantum Chemical Parameters in Corrosion Inhibition
Key quantum chemical parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to a molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the unoccupied d-orbitals of a metal, suggesting better inhibition efficiency. ampp.org The HOMO is often located on the electron-rich parts of the molecule, such as the naphthalene ring and the nitrogen atom.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter indicates a molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface, which can also contribute to the bonding and stability of the adsorbed layer.
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of a molecule's chemical reactivity and stability. A smaller ΔE value generally implies higher reactivity, which often correlates with a greater ability to adsorb on the metal surface and thus a higher inhibition efficiency. physchemres.org
Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN value confirms the molecule's tendency to donate electrons, a key aspect of the inhibition mechanism. physchemres.org
By calculating these parameters for this compound, one could predict its potential effectiveness as a corrosion inhibitor relative to other known inhibitors.
| Inhibitor Compound (Example) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|---|
| 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ) | -6.528 | -1.428 | 5.100 | 2.091 | physchemres.org |
| 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ) | -6.612 | -1.551 | 5.061 | 2.091 | physchemres.org |
| 3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ) | -6.639 | -1.640 | 4.999 | 2.355 | physchemres.org |
| 2-[(phenylamino)methyl]phenol | -5.275 | -0.902 | 4.373 | 3.20 | rsc.org |
Development of Sensors
The unique electronic and photophysical properties of naphthalene derivatives make them attractive candidates for the development of chemical sensors. mdpi.comscispace.com These sensors typically operate by detecting a change in fluorescence or an electrical signal upon interaction with a target analyte.
While there is no specific literature detailing the use of this compound in sensors, its structure suggests potential applications. Naphthalene-based fluorescent probes have been successfully designed to detect metal ions like Al³⁺ and Li⁺. mdpi.comscispace.com The mechanism often involves a process like photo-induced electron transfer (PET) or intramolecular charge transfer (ICT), which is modulated by the binding of the analyte. mdpi.com The amine group in this compound could serve as a binding site for specific analytes, and this interaction could alter the fluorescence properties of the naphthalene core, providing a detectable signal.
Furthermore, naphthalene diimide (NDI) derivatives have been employed as the active layer in capacitive humidity sensors. researchgate.netswinburne.edu.au These sensors show a change in capacitance in response to varying humidity levels. Although structurally different, the work on NDIs demonstrates the utility of the broader naphthalene framework in fabricating electronic sensing devices. researchgate.netswinburne.edu.au Given the known sensitivity of aromatic amines to redox changes and their use in modifying electrodes, it is conceivable that this compound could be integrated into electrochemical sensors for detecting specific electron-rich or electron-poor aromatic compounds. acs.org
However, without direct experimental evidence, the application of this compound in sensor development remains a theoretical proposition based on the known functionalities of its constituent chemical groups.
Environmental Fate and Degradation Mechanisms of Naphthylamine Derivatives
Atmospheric Degradation Pathways
Once released into the atmosphere, 7-Chloronaphthalen-2-amine is expected to exist primarily in the vapor phase due to its estimated vapor pressure. Its atmospheric lifetime is largely dictated by its reactions with photochemically generated oxidants.
The dominant atmospheric degradation pathway for most organic compounds, including aromatic amines, is the reaction with hydroxyl (•OH) radicals. bham.ac.ukchemistryviews.org The rate of this reaction is a key parameter for estimating the atmospheric lifetime of the compound. For 2-naphthylamine (B18577), a structurally similar compound, the estimated rate constant for its vapor-phase reaction with •OH radicals is 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. researchgate.net This suggests a very short atmospheric half-life of approximately 1.9 hours, assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals/cm³. researchgate.net A similar rapid degradation is expected for this compound.
The reaction mechanism primarily involves the abstraction of a hydrogen atom from the amino (-NH₂) group or from the aromatic ring by the •OH radical. unito.itutoronto.ca This initial step leads to the formation of a nitrogen-centered or a carbon-centered radical, which then undergoes further reactions.
Table 1: Estimated Atmospheric Reaction Rate Constants with Hydroxyl Radicals This table is interactive. Click on the headers to sort.
| Compound | Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |
|---|---|---|
| 1-Naphthylamine (B1663977) | 2.0 x 10⁻¹⁰ (Estimated) researchgate.net | ~2 hours researchgate.net |
| 2-Naphthylamine | 2.0 x 10⁻¹⁰ (Estimated) researchgate.net | ~1.9 hours researchgate.net |
Following the initial reaction with •OH radicals, the resulting radical intermediates of this compound react further with other atmospheric constituents, such as oxygen (O₂) and nitrogen oxides (NOx), to form a variety of secondary products. bham.ac.uk
Based on studies of naphthalene (B1677914) and other aromatic amines, the likely secondary products include:
Naphthoquinones: The oxidation of the naphthalene ring system can lead to the formation of chlorinated naphthoquinones, such as 7-chloro-1,2-naphthoquinone and 7-chloro-1,4-naphthoquinone. researchgate.net Chamber studies on naphthalene have shown that 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277) are key products of its OH-initiated oxidation. researchgate.net
Ring-Opening Products: The aromatic rings can be cleaved to form smaller, more oxidized compounds like chlorinated phthalic acids or aldehydes. researchgate.net
Nitrogen-Containing Products: In the presence of NOx, reactions can lead to the formation of nitro- and nitroso-derivatives, such as nitro-7-chloronaphthalen-2-amines. bham.ac.uk The atmospheric photo-oxidation of other amines is known to produce nitramines and nitrosamines. royalsocietypublishing.org
Chlorinated Byproducts: Reactions initiated by chlorine atoms (Cl•), which can be present in marine or polluted urban environments, could lead to further chlorination of the naphthalene ring. copernicus.org
These secondary products can partition between the gas and particle phases, contributing to the formation of secondary organic aerosol (SOA). copernicus.org
Reaction with Hydroxyl Radicals
Aquatic and Terrestrial Degradation Mechanisms
In aquatic and terrestrial environments, this compound is subject to degradation through photolysis and microbial action. Its tendency to adsorb to soil and sediment, predicted by its soil organic carbon/water partition coefficient (Koc), will influence its mobility and availability for degradation. wikipedia.org
Aromatic amines and halonaphthalenes can absorb sunlight, particularly in the UV range, leading to direct photolysis. researchgate.netresearchgate.net The photolysis of chloronaphthalenes in organic solvents has been shown to proceed primarily through a triplet excited state, resulting in the cleavage of the carbon-chlorine bond (dechlorination) to form radical products. researchgate.net In aqueous solutions, photosensitized reactions can also occur. rsc.org The photolysis of aromatic amines can be promoted by the presence of other substances in the water, leading to products like thymine (B56734) and 6-hydroxy-5,6-dihydrothymine when reacting with thymine glycol. rsc.org Therefore, under sunlight irradiation in water, this compound may undergo dechlorination to form 2-naphthylamine or hydroxylation to produce aminohydroxynaphthalenes. The photooxidation of 2-naphthylamine in the presence of titanium dioxide and UV light has been shown to result in the formation of ammonium (B1175870) and nitrate (B79036) ions. mdpi.com
Microbial degradation is a significant pathway for the removal of many organic pollutants from soil and water. Bacteria, particularly from the genus Pseudomonas, are known to degrade a wide range of aromatic compounds, including naphthalenes and chloroanilines. frontiersin.orgnih.govnih.gov
While specific pathways for this compound have not been detailed, the degradation is expected to proceed via pathways established for similar compounds:
Initial Dioxygenation: The degradation is likely initiated by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring. This can lead to the formation of a chlorinated dihydroxy-naphthalene intermediate. nih.govwisdomlib.org For 1,4-dichloronaphthalene, metabolites such as dihydroxy-dichloro-naphthalene have been identified. wisdomlib.org
Dehalogenation/Deamination: The chlorine substituent may be removed (dehalogenation) either early in the pathway or after ring cleavage. Similarly, the amino group is removed (deamination), often hydrolytically, to release ammonia. nih.gov
Catechol Formation: The dihydroxylated intermediate is often converted to a substituted catechol, such as a chlorocatechol. nih.govwisdomlib.org
Ring Cleavage: The catechol intermediate undergoes enzymatic ring cleavage (either ortho or meta cleavage) to break open the aromatic structure, forming aliphatic acids. nih.gov
Central Metabolism: These aliphatic products are then further metabolized and can enter the central metabolic pathways of the microorganism, such as the Krebs cycle. frontiersin.org
Recent research on 1-naphthylamine degradation by a Pseudomonas strain revealed an initial glutamylation step, followed by oxidation to 1,2-dihydroxynaphthalene, which is then funneled into the standard naphthalene degradation pathway. elifesciences.org It is plausible that a similar initial activation could occur for this compound.
Table 2: Potential Microbial Degradation Products of this compound This table is interactive. Click on the headers to sort.
| Intermediate Type | Potential Products |
|---|---|
| Initial Oxygenation Product | 7-Chloro-dihydroxynaphthalene |
| Ring Cleavage Precursor | Chlorinated catechol derivative |
| Dehalogenated Product | 2-Naphthylamine |
| Ring Cleavage Products | Chlorinated aliphatic acids |
Photolytic Degradation
Modeling of Environmental Fate and Transport
To predict the distribution and long-range transport potential of chemicals like this compound, environmental fate and transport models are employed. Multimedia fugacity models are particularly useful for this purpose. wikipedia.orgcyf-kr.edu.pl
Fugacity models, such as the Equilibrium Criterion (EQC) model, work by describing the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) based on its physicochemical properties. cyf-kr.edu.plnih.gov The key parameters for these models include:
Log Kₒw (Octanol-Water Partition Coefficient): Indicates the lipophilicity and potential for bioaccumulation.
Vapor Pressure: Determines the tendency to partition into the atmosphere.
Water Solubility: Affects the concentration in aquatic systems.
Henry's Law Constant: Describes the partitioning between air and water.
Models like the Globo-POP have been used to assess the long-range transport potential of chlorinated naphthalenes, indicating that some congeners can be transported to remote regions like the Arctic. epa.govrsc.org Quantitative Water Air Sediment Interaction (QWASI) models are used to simulate the fate of contaminants in specific aquatic systems like lakes. publish.csiro.au For soil and water systems, models have also been developed to describe the sorption of aromatic amines, considering processes like cation exchange, which can be significant for these compounds. researchgate.netepa.gov By inputting the specific properties of this compound into these models, its environmental distribution, persistence, and potential for reaching sensitive ecosystems can be estimated.
Molecular Interactions with Biological Targets Mechanistic in Vitro Investigations Only
DNA Binding and Intercalation Studies
There are no published scientific studies that have investigated the potential for this compound to bind or intercalate with DNA. Therefore, data on its binding constants, binding mode (e.g., intercalation, groove binding), or any potential to induce conformational changes in DNA are not available.
Molecular Level Interactions with Cellular Components
Effects on Subcellular Structures (e.g., membrane integrity, organelle decomposition)No in vitro research was found that examines the molecular-level effects of this compound on the integrity of cellular or subcellular membranes, nor on the decomposition or function of organelles.
Compound Names Mentioned in Literature Search
Emerging Trends and Future Research Directions
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 7-Chloronaphthalen-2-amine and its derivatives is evolving beyond traditional methods towards more efficient, selective, and environmentally benign processes.
An established route for the preparation of 7-chloro-2-naphthylamine involves starting from disodium (B8443419) naphthalene-2,7-disulphonate rsc.org. However, current research is focused on developing more sophisticated and sustainable alternatives. Modern synthetic chemistry offers powerful tools like palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen (C-N) bonds libretexts.orgwikipedia.org. This methodology is highly versatile and could be applied to the synthesis of this compound from precursors like 2,7-dichloronaphthalene (B1605514) or 7-bromo-2-chloronaphthalene, offering high yields and broad functional group tolerance wikipedia.orgrsc.org. Research into adapting this reaction for the direct amination of chlorinated naphthalenes continues to be a promising area rsc.orgnih.gov.
Furthermore, the principles of green chemistry are being integrated into synthetic strategies medcraveonline.comsciforum.net. This includes the use of less toxic reagents, employing environmentally friendly solvents like water or ethanol (B145695), and designing multi-component reactions that reduce the number of synthetic steps and minimize waste medcraveonline.comresearchgate.net. For instance, novel multicomponent reactions aimed at the cycloaromatization of amines are being explored for the direct construction of complex polycyclic aromatic amines, including naphthylamine derivatives nih.gov. These approaches align with the broader goal of developing sustainable chemical manufacturing processes.
Table 1: Comparison of Synthetic Methodologies for Naphthylamines
| Methodology | Precursors | Key Features | Research Direction |
|---|---|---|---|
| Classical Method | Naphthalene (B1677914) sulfonates | Multi-step process, often requires harsh conditions. rsc.org | Optimization for improved yield and purity. |
| Buchwald-Hartwig Amination | Aryl halides (e.g., dichloronaphthalenes), Amines | Palladium-catalyzed, high selectivity, mild conditions. libretexts.orgwikipedia.org | Development of more efficient catalyst systems; application to chloro-aromatic substrates. rsc.org |
| Multicomponent Reactions | Simpler acyclic or aromatic units | Step-economy, building complexity in a single operation. nih.gov | Designing novel cascades for direct synthesis of functionalized naphthylamines. |
| Green Chemistry Approaches | Renewable feedstock, non-toxic reagents | Use of benign solvents, catalytic reagents, energy efficiency. medcraveonline.comsciforum.net | Integration of biocatalysis and flow chemistry for continuous, low-impact production. |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods remain fundamental, advanced techniques are providing deeper insights into the structure and properties of this compound and its derivatives.
The characterization of this compound relies on a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for confirming the molecular structure. In 1H NMR, the aromatic protons would exhibit a complex splitting pattern characteristic of a substituted naphthalene ring, while the amine (-NH2) protons would appear as a broad singlet. In 13C NMR, the carbon atoms attached to the chlorine and nitrogen atoms are expected to be deshielded, appearing at distinct chemical shifts compared to the other ring carbons libretexts.org.
Infrared (IR) Spectroscopy : IR spectra provide confirmation of functional groups. For this compound, key absorptions include a pair of N-H stretching bands around 3350-3450 cm-1 (characteristic of a primary amine) and bands corresponding to the C-Cl stretching and aromatic C-H and C=C bonds libretexts.org.
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. A key feature for this compound is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight libretexts.org. Furthermore, the isotopic pattern of chlorine (35Cl and 37Cl) would be observable in the mass spectrum.
Future research will likely involve the use of more advanced and coupled techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and two-dimensional NMR (e.g., COSY, HSQC), to analyze complex reaction mixtures and identify trace-level intermediates and by-products formed during synthesis or degradation researchgate.netfrontiersin.org.
Predictive Computational Modeling for Structure-Property Relationships
Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules like this compound, accelerating research and development by reducing the need for extensive empirical experimentation.
Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate molecular structures with physical, chemical, and biological properties aip.org. For chlorinated aromatics like polychlorinated naphthalenes (PCNs), QSPR models have successfully predicted properties like gas-chromatographic retention indices researchgate.net. Similar models could be developed for this compound to predict its solubility, partition coefficients, and potential bioactivity based on calculated molecular descriptors researchgate.nettalete.mi.it.
Density Functional Theory (DFT) calculations offer a higher level of theory to investigate electronic structure and reactivity nih.gov. DFT can be used to calculate key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential map nih.gov. These descriptors are vital for understanding the molecule's reactivity, charge-transfer capabilities, and interaction with other molecules or biological receptors conicet.gov.arumb.sk. For instance, DFT studies on related substituted amines have been used to characterize reaction energetics and mechanisms with a high degree of accuracy nih.gov.
Table 2: Application of Computational Models to this compound
| Computational Method | Predicted Properties | Significance |
|---|---|---|
| QSPR | Solubility, Partition Coefficients (logP), Boiling Point, Refractive Index. researchgate.net | Predicts macroscopic properties for environmental risk assessment and process design. |
| DFT | HOMO/LUMO energies, Dipole Moment, Electron Density, Reaction Energetics. nih.govnih.gov | Provides insight into electronic properties for materials science and reaction mechanism prediction. |
| Molecular Dynamics (MD) | Solvation effects, Conformational analysis in different media. | Simulates behavior in complex environments, relevant for materials and biological applications. |
Integration in Advanced Materials Science Applications
This compound serves as a valuable molecular building block for the synthesis of functional organic materials, particularly in the burgeoning field of organic electronics.
The unique structure, featuring a π-conjugated naphthalene core, an electron-donating amine group, and a reactive chlorine atom, makes it an attractive intermediate bldpharm.commdpi.com. The naphthalene system is a well-known chromophore and a component of many dyes and pigments biosynth.com.
More advanced applications are emerging in the field of organic electronics. The π-conjugated systems of naphthalene derivatives allow for the transport of charge carriers, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells researchgate.netresearchgate.netmdpi.com. The donor-acceptor architecture is a key design principle for organic semiconductors, and this compound can act as the electron-donor part of such a system mdpi.com. The chlorine atom provides a convenient handle for further chemical modification, such as through cross-coupling reactions, to extend the conjugation or link the molecule into a polymer backbone, thereby tuning the electronic and optical properties of the final material rsc.orgnih.gov. Future research is directed at synthesizing novel polymers and small molecules incorporating this moiety to achieve higher charge mobility, specific optical properties, and improved device performance researchgate.netnih.gov.
Deeper Understanding of Environmental Transformation Pathways
As with many chlorinated aromatic compounds, understanding the environmental fate of this compound is critical. Recent research has made significant strides in elucidating its biodegradation pathways.
While chlorinated hydrocarbons can be persistent in the environment, specific microorganisms have evolved to degrade them frontiersin.orgenv.go.jp. Groundbreaking studies on the biodegradation of 1-naphthylamine (B1663977) have revealed a pathway in Pseudomonas sp. that is likely applicable to its chlorinated analogues biorxiv.orgelifesciences.orgnih.govnih.gov. This pathway does not begin with direct ring oxidation, but with an unusual enzymatic glutamylation of the amine group, catalyzed by a glutamine synthetase-like enzyme (NpaA1) biorxiv.orgelifesciences.org. This initial step is crucial as it activates the molecule for the subsequent reaction.
The resulting γ-glutamyl-naphthylamine is then oxidized by a dioxygenase, leading to the formation of 1,2-dihydroxynaphthalene, which is a common intermediate in the well-established naphthalene degradation pathway biorxiv.orgnih.gov. The NpaA1 enzyme has been shown to have a broad substrate specificity, acting on various anilines and naphthylamines, including chlorinated derivatives biorxiv.org. This suggests a viable natural attenuation route for this compound in contaminated environments.
Future research will focus on identifying and characterizing the specific microbial consortia capable of degrading this compound, optimizing conditions for bioremediation, and investigating the formation of any potentially toxic metabolites during the degradation process.
Q & A
Basic: What are the validated synthetic routes for 7-Chloronaphthalen-2-amine, and how can purity be ensured?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or catalytic amination of halogenated naphthalene precursors. For reproducibility, follow these steps:
- Step 1 : Use high-purity starting materials (e.g., 7-chloronaphthalen-1-ol or 7-chloronaphthalene derivatives) and characterize them via NMR or mass spectrometry .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) approaches to maximize yield .
- Step 3 : Purify via column chromatography or recrystallization, and validate purity using HPLC (≥95% purity threshold) with UV detection at 254 nm .
- Step 4 : Confirm structural integrity via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Advanced: How does the chloro substituent at position 7 influence the electronic and steric properties of the naphthalen-2-amine scaffold?
Methodological Answer:
The chloro group induces electron-withdrawing effects, altering reactivity and intermolecular interactions. To study this:
- Electronic Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals .
- Steric Effects : Use X-ray crystallography to determine bond angles and spatial hindrance; compare with non-chlorinated analogs .
- Experimental Validation : Conduct Hammett substituent constant () analysis via kinetic studies of reactions (e.g., electrophilic substitution) to quantify electronic contributions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR to identify aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 3.5–5.0 ppm, broad). C NMR for aromatic carbons and Cl-induced deshielding effects .
- FT-IR : Confirm amine (-NH) stretching vibrations (3300–3500 cm) and C-Cl bonds (550–850 cm) .
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 178.029) and isotopic patterns for chlorine .
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.0 buffer, 25°C) and document solvent systems and storage protocols .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
- Meta-Analysis : Cross-reference primary literature (avoiding non-peer-reviewed sources) and apply statistical tools (e.g., Grubbs’ test) to identify outliers .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
- Waste Disposal : Neutralize amine residues with dilute HCl before disposing via approved hazardous waste channels .
Advanced: What computational and experimental strategies can elucidate the reactivity of this compound in catalytic cycles?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., N-amine) to track reaction pathways in cross-coupling or photocatalytic reactions .
- Kinetic Profiling : Employ stopped-flow spectroscopy to measure intermediate formation rates under varying temperatures .
- In Silico Modeling : Simulate transition states using Gaussian or ORCA software to predict regioselectivity in substitution reactions .
Advanced: How can researchers design experiments to assess the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301B guidelines (modified Sturm test) to measure microbial mineralization in aqueous systems .
- Photolysis Studies : Expose samples to UV light (λ = 254–365 nm) and quantify degradation via LC-MS/MS, identifying byproducts like chlorinated quinones .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour EC) and algae growth inhibition assays .
Basic: How should researchers structure a manuscript reporting new findings on this compound?
Methodological Answer:
- Introduction : Contextualize the compound’s applications (e.g., organic synthesis intermediates) and cite gaps in existing literature .
- Methods : Detail synthetic protocols, characterization parameters, and statistical analyses (e.g., error margins for yields) .
- Results/Discussion : Use tables for spectral data (e.g., NMR shifts) and figures for reaction schemes. Discuss anomalies (e.g., unexpected byproducts) .
- Conclusion : Highlight scalability potential or novel reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
